molecular formula C10H22O B011817 2,3-Dimethyl-3-octanol CAS No. 19781-10-3

2,3-Dimethyl-3-octanol

Cat. No.: B011817
CAS No.: 19781-10-3
M. Wt: 158.28 g/mol
InChI Key: AWHYRPPRRQITHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-3-octanol: is an organic compound with the molecular formula C10H22O . It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of an octane chain. This compound is known for its structural complexity due to the presence of two methyl groups attached to the third carbon atom of the octane chain.

Scientific Research Applications

2,3-Dimethyl-3-octanol has various applications in scientific research:

    Chemistry: It is used as a solvent and a reagent in organic synthesis.

    Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving alcohols.

    Medicine: Research is being conducted on its potential use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Safety and Hazards

The safety data sheet for a similar compound, 3,7-Dimethyl-3-octanol, indicates that it is a combustible liquid that causes skin irritation and serious eye irritation . It is very toxic to aquatic life and has long-lasting effects . It is recommended to keep away from heat, sparks, open flames, and hot surfaces, and to wear protective gloves, eye protection, and face protection when handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-3-octanol can be synthesized through various methods. One common method involves the hydration of alkenes . For instance, the hydration of 2,3-dimethyl-3-octene in the presence of an acid catalyst can yield this compound. The reaction typically requires conditions such as elevated temperatures and the presence of a strong acid like sulfuric acid.

Industrial Production Methods: In an industrial setting, this compound can be produced through the hydroformylation of alkenes followed by hydrogenation. This process involves the reaction of an alkene with carbon monoxide and hydrogen in the presence of a catalyst to form an aldehyde, which is then hydrogenated to produce the alcohol.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-3-octanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: It can be reduced to form alkanes using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products:

    Oxidation: 2,3-Dimethyl-3-octanone or 2,3-dimethyl-octanoic acid.

    Reduction: 2,3-Dimethyl-octane.

    Substitution: 2,3-Dimethyl-3-chlorooctane or 2,3-dimethyl-3-bromooctane.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-3-octanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it can interact with enzymes that catalyze the oxidation or reduction of alcohols, affecting metabolic pathways.

Comparison with Similar Compounds

    3-Octanol: Similar in structure but lacks the two methyl groups on the third carbon atom.

    2,3-Dimethyl-1-octanol: Similar but with the hydroxyl group on the first carbon atom.

    2,3-Dimethyl-2-octanol: Similar but with the hydroxyl group on the second carbon atom.

Uniqueness: 2,3-Dimethyl-3-octanol is unique due to the specific positioning of the hydroxyl group and the two methyl groups, which influence its chemical reactivity and physical properties. This structural uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

2,3-dimethyloctan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-5-6-7-8-10(4,11)9(2)3/h9,11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHYRPPRRQITHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80941563
Record name 2,3-Dimethyloctan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19781-10-3
Record name 2,3-Dimethyl-3-octanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethyloctan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethyl-3-octanol
Reactant of Route 2
Reactant of Route 2
2,3-Dimethyl-3-octanol
Reactant of Route 3
Reactant of Route 3
2,3-Dimethyl-3-octanol
Reactant of Route 4
Reactant of Route 4
2,3-Dimethyl-3-octanol
Reactant of Route 5
Reactant of Route 5
2,3-Dimethyl-3-octanol
Reactant of Route 6
Reactant of Route 6
2,3-Dimethyl-3-octanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.